molecular formula C18H14BrCl2NO3S B5010304 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate

4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate

Cat. No. B5010304
M. Wt: 475.2 g/mol
InChI Key: OMLYHKJIUGPPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, also known as BMB, is a chemical compound that has been widely used in scientific research. BMB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in various cellular signaling pathways.

Mechanism of Action

4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate exerts its inhibitory effect on PTPs by covalently modifying the active site cysteine residue of the enzyme. This modification leads to the irreversible inactivation of the enzyme, thereby disrupting the cellular signaling pathways that depend on PTP activity.
Biochemical and physiological effects:
This compound has been shown to have potent anti-proliferative effects on cancer cells. It has also been shown to enhance insulin signaling and improve glucose tolerance in animal models of diabetes. This compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate is a potent and selective inhibitor of PTPs, making it a valuable tool compound for studying various cellular signaling pathways. However, its irreversible mode of action can limit its use in certain experiments. Additionally, the complex synthesis of this compound can make it difficult to obtain in large quantities.

Future Directions

The use of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in scientific research is likely to continue to expand in the future. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the use of this compound in combination with other compounds to target multiple signaling pathways simultaneously. Finally, the use of this compound in animal models of disease is an area of active research, with the potential for the development of new therapeutics.

Synthesis Methods

The synthesis of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate involves several steps, including the reaction of 4-bromo-2-nitrophenol with morpholine, followed by the reaction of the resulting nitro compound with thioamide. The final step involves the reaction of the resulting thioamide with 2,4-dichlorobenzoyl chloride. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been widely used as a tool compound in scientific research. Its ability to inhibit PTPs has been exploited to study various cellular signaling pathways. For example, this compound has been used to investigate the role of PTPs in insulin signaling, cancer progression, and immune response. This compound has also been used to study the regulation of ion channels and neurotransmitter receptors.

properties

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrCl2NO3S/c19-11-1-4-16(14(9-11)17(26)22-5-7-24-8-6-22)25-18(23)13-3-2-12(20)10-15(13)21/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLYHKJIUGPPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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